(2R,4S)-5,5-Dimethyl-2-((2-phenoxyacetamido)methyl)thiazolidine-4-carboxylic acid

Stereochemical purity NMR epimer distinction Pharmaceutical reference standards

(2R,4S)-5,5-Dimethyl-2-((2-phenoxyacetamido)methyl)thiazolidine-4-carboxylic acid (CAS 196701-54-9) is the hydrochloride salt of the (2R,4S) epimer of phenoxymethylpenilloic acid, belonging to the thiazolidine-4-carboxylic acid class. It is formally designated as Phenoxymethylpenicillin EP Impurity F (HCl salt) and represents the penilloic acid degradation product formed via β-lactam ring opening and subsequent decarboxylation of phenoxymethylpenicillin (Penicillin V).

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
CAS No. 196701-54-9
Cat. No. B12963690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-5,5-Dimethyl-2-((2-phenoxyacetamido)methyl)thiazolidine-4-carboxylic acid
CAS196701-54-9
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)/t12-,13+/m1/s1
InChIKeyNABJOXIJXQOSPN-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenoxymethylpenicillin EP Impurity F HCl (CAS 196701-54-9): Thiazolidine-4-Carboxylic Acid Reference Standard for Pharmaceutical Quality Control


(2R,4S)-5,5-Dimethyl-2-((2-phenoxyacetamido)methyl)thiazolidine-4-carboxylic acid (CAS 196701-54-9) is the hydrochloride salt of the (2R,4S) epimer of phenoxymethylpenilloic acid, belonging to the thiazolidine-4-carboxylic acid class [1]. It is formally designated as Phenoxymethylpenicillin EP Impurity F (HCl salt) and represents the penilloic acid degradation product formed via β-lactam ring opening and subsequent decarboxylation of phenoxymethylpenicillin (Penicillin V) [2]. With molecular formula C₁₅H₂₀N₂O₄S and a molecular weight of 324.4 g/mol, this compound serves as a pharmacopoeial reference standard for impurity profiling, analytical method validation, and stability studies in penicillin manufacturing [3].

Why Generic Substitution Fails for (2R,4S)-Configured Phenoxymethylpenicillin EP Impurity F HCl


Simple substitution with the free base diastereomer mixture (CAS 4847-29-4) or with benzylpenilloic acid (CAS 73184-06-2) is not analytically or pharmacopoeially equivalent. The (2R,4S) absolute configuration of CAS 196701-54-9 defines a single epimer, whereas the commonly marketed free base (CAS 4847-29-4) is supplied as a (2RS,4S) mixture of C-2 epimers distinguishable only by 270 MHz ¹H NMR [1]. The hydrochloride salt form confers distinct solubility and handling properties versus the free base, directly impacting standard preparation for HPLC calibration . Furthermore, the N-phenoxyacetyl side chain differentiates this compound from the N-phenylacetyl analog (benzylpenilloic acid), producing distinct chromatographic retention behavior and immunological reactivity profiles essential for accurate impurity tracking [2].

Quantitative Evidence Guide: Five Verified Differentiation Dimensions for Phenoxymethylpenicillin EP Impurity F HCl (CAS 196701-54-9)


Stereochemical Identity: (2R,4S) Single Epimer Versus (2RS,4S) Diastereomer Mixture

CAS 196701-54-9 is specified as the (2R,4S) absolute configuration, a single epimer at the C-2 position. In contrast, the free base form (CAS 4847-29-4) is supplied as a mixture of (2R,4S) and (2S,4S) diastereomers. According to Kiener & Waley, decarboxylation of phenoxymethylpenicilloic acid leads to epimerization at C-5 of the thiazolidine ring, and 270 MHz ¹H NMR spectroscopy can distinguish the epimers [1]. The Pharmaffiliates product specification explicitly assigns the (2R,4S) absolute stereochemistry to the CAS 196701-54-9 form, while the EP monograph defines Impurity F as the (2RS,4S) mixture [2].

Stereochemical purity NMR epimer distinction Pharmaceutical reference standards

Unique Vascular Hyperpermeability Induction: Penilloic Acid Versus Six Other Penicillin Impurities

In a systematic comparison of seven penicillin metabolites/impurities, only penilloic acid directly induced vascular hyperpermeability in a mouse model, while 6-aminopenicillanic acid, penicillenic acid, penillic acid, penicilloic acid, penamaldic acid, and penaldic acid produced no visible effect [1]. Molecular docking against the RhoA-GTPγS complex yielded binding scores of −7.0 kcal mol⁻¹ for penilloic acid, compared to −3.9 (6-APA), −5.5 (penicillenic acid), −4.3 (penillic acid), −4.7 (penicilloic acid), −4.1 (penamaldic acid), and −4.2 (penaldic acid) [1]. A score below −7.0 kcal mol⁻¹ is considered indicative of strong binding activity.

Penicillin hypersensitivity Vascular permeability Non-IgE mediated reactions

LC-MS Biomarker Superiority: Penilloic Acid (MET02) Versus Penicilloic Acid (PENV-HYDRO) in Food Residue Analysis

In a 2024 study evaluating biomarkers for phenoxymethylpenicillin treatment in chicken meat, both the penilloic acid metabolite (MET02) and the corresponding penicilloic acid (PENV-HYDRO) were identified as candidates. However, LC-ESI-QqQ analysis demonstrated that the peaks corresponding to MET02 are significantly more intense than those for PENV-HYDRO, leading the authors to recommend preferential use of MET02 for sample control [1]. Both compounds exhibited the highest relative abundances at 5 days post-treatment (5PT) and showed sufficient thermal stability to survive boiling and grilling cooking procedures, but MET02's superior signal intensity made it the preferred analytical target [1].

Food safety monitoring Biomarker validation Antibiotic residue detection

pH-Dependent Stability: Penilloic Acid Dominance at Acidic pH Versus Penicilloic Acid Instability

In a UPLC-TOF-MS study of penicillin degradation in milk, penilloic acid and penicilloic acid exhibited inverse pH-dependent dominance. Penicilloic acid was the dominant species obtained at pH 6 under 40°C but proved unstable, precluding its use as a reliable analytical standard [1]. In contrast, penilloic acid was the dominant species obtained at pH 2 above 40°C, was stable under these conditions, and was recommended as both a standard for quantitative analysis and as a target for detecting penicillin use in milk [1]. This stability dichotomy is consistent across penicillin G, penicillin V, and ampicillin degradation pathways.

Degradation pathway analysis Analytical standard stability Milk residue testing

Reduced Immunological Cross-Reactivity: Penilloic Acids Are ~11-Fold Less Reactive Than Penicilloic Acids

Munro et al. (1978) prepared pure crystalline samples of penicilloic and penilloic acids from multiple penicillins (including penicillin V/phenoxymethylpenicillin) and evaluated their interaction with rabbit antibenzylpenicilloyl antibodies via hemagglutination inhibition. A significant correlation was found between the reactivity of penicilloic acids and their corresponding penilloic acids; however, on average, the penicilloic acids were more reactive on a molar basis by a factor of approximately 11 [1]. This quantitative difference in immunological cross-reactivity has direct implications for impurity profiling: penilloic acids present a substantially lower risk of interfering with immunological assays used in penicillin allergy testing.

Immunogenicity profiling Hemagglutination inhibition Impurity safety assessment

Optimal Application Scenarios for (2R,4S)-5,5-Dimethyl-2-((2-phenoxyacetamido)methyl)thiazolidine-4-carboxylic Acid HCl (CAS 196701-54-9)


European Pharmacopoeia-Compliant HPLC System Suitability Testing for Phenoxymethylpenicillin Drug Substance

Use CAS 196701-54-9 as the EP Impurity F reference standard for HPLC method validation and system suitability testing. The (2R,4S) absolute configuration ensures accurate peak identification, as the C-2 epimers are distinguishable by 270 MHz ¹H NMR but may co-elute or exhibit different response factors under certain chromatographic conditions [1]. Procurement of this specific stereoisomer rather than the (2RS,4S) mixture enables definitive retention time assignment for the Impurity F peak in phenoxymethylpenicillin potassium monograph testing.

Preclinical Immunotoxicological Screening of Penicillin Formulation Impurity Profiles

Employ this compound as the key reference in vascular permeability assays (mouse ear blue-staining model with Evans Blue dye at 12 mg/kg i.v.) to evaluate the NAHR-inducing potential of batch-specific impurity profiles. The unique ability of penilloic acid to trigger vascular hyperpermeability—while six other penicillin impurities do not—makes this compound an essential positive control for characterizing the safety relevance of impurity levels [2]. This is particularly critical given that this effect is non-IgE mediated and independent of prior sensitization.

LC-MS/MS Biomarker Method Development for Antibiotic Residue Surveillance in Thermally Processed Foods

Utilize this compound as the primary calibrator for LC-ESI-QqQ methods targeting phenoxymethylpenicillin residues in cooked meat products, based on the demonstrated superiority of MET02 (penilloic acid) over PENV-HYDRO (penicilloic acid) in peak intensity and thermal stability through boiling and grilling [3]. The compound's stability at acidic pH (pH 2, >40°C) further supports its use as a reference standard in methods employing acidic extraction or mobile phase conditions, where penicilloic acid would be unstable [4].

Immunogenicity Risk-Balanced Impurity Limit Setting for Penicillin API Manufacturing

Apply the ~11-fold differential in immunological cross-reactivity between penicilloic and penilloic acids to establish scientifically justified, risk-proportionate impurity acceptance criteria. Since penilloic acids (including this Penicillin V-derived impurity) exhibit substantially lower reactivity with antibenzylpenicilloyl antibodies than the corresponding penicilloic acids [5], manufacturers can differentiate impurity limits based on the relative immunogenic hazard of each degradant rather than applying a uniform threshold, potentially avoiding unnecessary batch rejections.

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